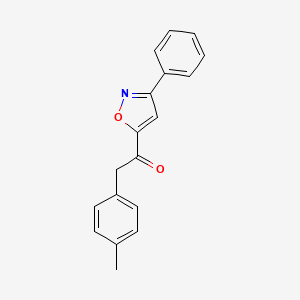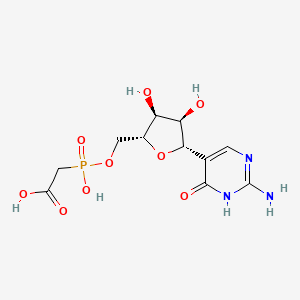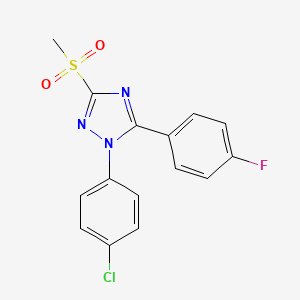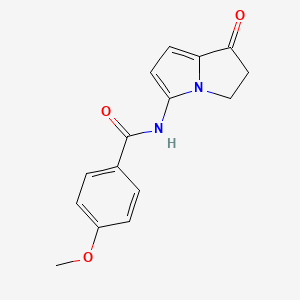
Butanoic acid, 3-phosphono-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phosphonobutanoic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a butanoic acid backbone
Vorbereitungsmethoden
The synthesis of 3-phosphonobutanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method is the dealkylation of dialkyl phosphonates using acidic conditions, such as hydrochloric acid, or employing the McKenna procedure, which involves a two-step reaction . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
3-Phosphonobutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Phosphonobutanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: It serves as a mimic of natural phosphonic acids, aiding in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 3-phosphonobutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site and preventing its normal function . This mechanism is particularly useful in the development of drugs and therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
3-Phosphonobutanoic acid can be compared with other similar compounds, such as:
Eigenschaften
CAS-Nummer |
4422-66-6 |
|---|---|
Molekularformel |
C4H9O5P |
Molekulargewicht |
168.08 g/mol |
IUPAC-Name |
3-phosphonobutanoic acid |
InChI |
InChI=1S/C4H9O5P/c1-3(2-4(5)6)10(7,8)9/h3H,2H2,1H3,(H,5,6)(H2,7,8,9) |
InChI-Schlüssel |
ZQKIEZGLXJMDRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




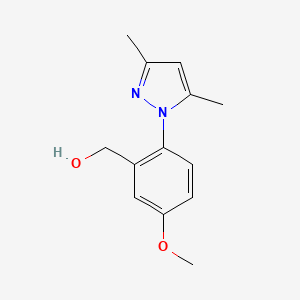
![1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan](/img/structure/B12885153.png)

![(R)-2-(2,6-Dibromo-4-(6-bromonaphtho[2,3-b]benzofuran-11-yl)phenoxy)-3-phenylpropanoic acid](/img/structure/B12885175.png)
![Methyl [ethyl(diphenyl)-lambda~5~-phosphanylidene]carbamate](/img/structure/B12885177.png)


